molecular formula C10H19ClN2O4 B3276837 1-Hexyl-3-methylimidazolium perchlorate CAS No. 648424-43-5

1-Hexyl-3-methylimidazolium perchlorate

Cat. No. B3276837
CAS RN: 648424-43-5
M. Wt: 266.72 g/mol
InChI Key: HRDHTFKZNXXITK-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium perchlorate is a type of ionic liquid. Ionic liquids are salts in a liquid state at low temperatures, often below room temperature . They have been widely used in various fields due to their unique properties such as negligible vapor pressure, high thermal stability, and good solubility for both organic and inorganic compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-methylimidazole with 1-chlorohexane . The reaction is carried out in a two-necked round bottomed flask containing 1-methylimidazolium and dry ethyl acetate under nitrogen . The reaction mixture is then heated for several days .

Scientific Research Applications

Synthesis Applications

1-Hexyl-3-methylimidazolium perchlorate has been used in various synthesis applications. A study demonstrated its use in the synthesis of methyl orange, highlighting the advantages of ionic liquids as substitutes for organic solvents. These benefits include recyclability of solvents, stabilization of intermediates, and higher product yields, making it an effective solvent for syntheses at low temperatures and with less toxicity (Astolfi & Mayville, 2003).

Electrochemistry and Electrolysis

Research has shown that this compound exhibits properties beneficial for electrochemistry and electrolysis. One study highlighted its high electrical conductivity and wide electrochemical window, making it an excellent electrolyte. This ionic liquid is soluble in most conventional solvents, and certain metal oxides have high solubility in it, which is crucial for direct electrolysis of metal oxides (Wang, Wu, Tu, & Jiang, 2010).

Catalysis Applications

The ionic liquid has also been identified as beneficial for practical applications in catalysis. A study investigating its conformational isomerism found that it exhibits strong interionic interactions, which are important for catalytic processes. Additionally, the presence of vibrational modes in its spectrum suggests potential for proton transfer, a key aspect in catalysis (Kiefer & Pye, 2010).

Environmental and Analytical Chemistry

This compound plays a role in environmental and analytical chemistry. It has been used in a novel microextraction technique, cold-induced aggregation microextraction (CIAME), for the extraction and preconcentration of metal ions from water samples. This technique is safer compared to traditional organic solvent extraction and allows for the determination of trace amounts of metals in water (Baghdadi & Shemirani, 2008).

Petrochemical Extraction

It has been used in the petrochemical extraction process, specifically for removing heptane from its azeotropic mixture with ethanol. The ionic liquid demonstrated good selectivity and solute distribution, proving its effectiveness in the separation processes (Pereiro, Tojo, Rodríguez, Canosa, & Tojo, 2006).

properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.ClHO4/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)5/h8-10H,3-7H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDHTFKZNXXITK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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